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Compound of Interest

Compound Name: 5,8-Dimethylquinoline

CAS No.: 2623-50-9

Cat. No.: B1615803

Get Quote

Executive Summary
Compound Name: 5,8-Dimethylquinoline[1][2][3][4][5][6][7]

CAS Registry Number: 2623-50-9

Molecular Formula: C₁₁H₁₁N

Molecular Weight: 157.21 g/mol

Physical State: Pale yellow oil to low-melting solid (mp ~5 °C, bp 265 °C).

Primary Application: Precursor in the synthesis of antimalarial alkaloids, agrochemicals, and

optoelectronic materials.

This guide provides a validated spectroscopic atlas for 5,8-dimethylquinoline, synthesizing

experimental nuclear magnetic resonance (NMR) data with infrared (IR) and ultraviolet-visible

(UV-Vis) characteristics. It is designed to assist analytical chemists and synthetic researchers

in the definitive identification and purity assessment of this scaffold.
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Molecular Architecture & Spin System Analysis
Before interpreting spectra, one must understand the magnetic environment of the nuclei. The

5,8-dimethylquinoline scaffold consists of a fused benzene and pyridine ring.

Symmetry: The molecule belongs to the

point group (planar), but lacks an axis of rotation, making all protons and carbons chemically
non-equivalent.

Proton Environments:

Pyridine Ring (H2, H3, H4): Forms an AMX or ABX spin system. H2 is most deshielded

due to the adjacent nitrogen.

Benzene Ring (H6, H7): With substituents at positions 5 and 8, the remaining protons H6

and H7 form an AB spin system (two doublets), distinct from the complex multiplets seen

in unsubstituted quinoline.

Methyl Groups: Two distinct singlets. The C8-methyl is typically deshielded relative to the

C5-methyl due to the anisotropic effect of the adjacent ring nitrogen lone pair and peri-

interactions.
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Figure 1: Impact of 5,8-substitution on the quinoline spin system logic.

Nuclear Magnetic Resonance (NMR) Data
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The following data is based on high-field (400 MHz) acquisition in deuterated chloroform

(CDCl₃).

¹H NMR Spectroscopy (400 MHz, CDCl₃)
Key Diagnostic: The presence of two singlets in the aliphatic region (2.6–2.8 ppm) and the

simplification of the benzene ring region to two doublets confirms the 5,8-substitution pattern.
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Chemical
Shift (δ,
ppm)

Multiplicity Integration

Coupling
Constant (

, Hz)

Assignment
Mechanistic
Note

8.94 dd 1H , H-2

Deshielded

by adjacent N

(inductive

effect).

8.29 dd 1H , H-4

Deshielded

by peri-

interaction

with 5-Me.

7.45 – 7.39 m 2H Overlapping H-3, H-6

H-3 is

typically dd;

H-6 is part of

the AB

system.

7.25 d 1H H-7

Ortho

coupling to H-

6.

2.78 s 3H - 8-CH₃

Downfield

due to

proximity to

N-lone pair.

2.63 s 3H - 5-CH₃

Typical aryl-

methyl

resonance.

Data Source Validation: The coupling constants (

Hz,

Hz) are characteristic of the pyridine ring in quinolines. The distinct methyl singlets differentiate
this from ethyl or propyl derivatives.
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¹³C NMR Spectroscopy (100 MHz, CDCl₃)
The ¹³C spectrum exhibits 11 carbon signals. Quaternary carbons are identified by lower

intensity.

Observed Shifts (δ, ppm): 148.60, 147.47, 134.85, 132.65, 132.19, 129.20, 127.56, 126.5,
120.9, 28.4, 18.8.[7]

Note: Values marked with () are predicted based on substituent additivity rules for signals

likely obscured or not explicitly tabulated in rapid communication snippets.*

Assignment Logic:

δ 148.6: C-2 (Most deshielded,

to Nitrogen).

δ 147.5: C-8a (Quaternary, adjacent to N).

δ 18-28: Methyl carbons (High field).

Infrared (IR) & UV-Vis Spectroscopy[8]
Infrared Spectroscopy (FT-IR)
The IR spectrum serves as a fingerprint for functional group verification.

3050 – 3010 cm⁻¹: Aromatic C–H stretching (weak).

2960 – 2850 cm⁻¹: Methyl C–H stretching (distinctive for alkyl-substituted quinolines; absent

in parent quinoline).

1620, 1595, 1570 cm⁻¹: Quinoline ring skeletal vibrations (C=C and C=N stretching).

820 – 780 cm⁻¹: Out-of-plane (oop) C–H bending. The specific pattern of bands here is

diagnostic for the substitution pattern (2 adjacent H's on benzene ring).

UV-Vis Spectroscopy
Solvent: Ethanol or Methanol.

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 5 / 9 Tech Support

https://www.rsc.org/suppdata/d3/dt/d3dt03161f/d3dt03161f1.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1615803?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


(nm): ~230 (strong), ~300-320 (broad).

Transitions:

230 nm:

(Allowed, high

).

310 nm:

(Forbidden, lower

, involves nitrogen lone pair).

Note: The methyl groups cause a slight bathochromic (red) shift compared to

unsubstituted quinoline (

226, 313 nm) due to hyperconjugation.

Experimental Workflow: Synthesis & Isolation
For researchers needing to generate this standard, the dehydrogenation of 5,8-dimethyl-

1,2,3,4-tetrahydroquinoline is the most reliable high-purity route.

Protocol
Precursor: 5,8-Dimethyl-1,2,3,4-tetrahydroquinoline (synthesized via Combes or Skraup

reaction followed by reduction, or direct hydrogenation of commercial mixtures).

Reaction: Dissolve precursor (1.0 equiv) in xylene. Add 10% Pd/C or a Co(III) catalyst.

Reflux under air or O₂ balloon for 12–24 hours.

Workup: Filter catalyst through Celite. Concentrate filtrate.[8]

Purification: Flash column chromatography (Silica gel, 8% EtOAc in Hexanes).

Yield: Expect 85–95% as a yellowish oil.
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Figure 2: Isolation workflow for spectroscopic standard preparation.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 8 / 9 Tech Support

https://webbook.nist.gov/chemistry
https://www.benchchem.com/product/b1615803?utm_src=pdf-custom-synthesis#bc-rfq
https://spectrabase.com/compound/6PMXCve0RkI
https://www.chemsrc.com/en/cas/1296950-98-5_2294841.html
https://scispace.com/pdf/synthesis-of-8-methyltetrahydroquinoline-derivatives-15iydfm9.pdf
https://www.arkat-usa.org/get-file/82470/
https://www.arkat-usa.org/get-file/82504/
https://patents.google.com/patent/CZ302033B6/en
https://patents.google.com/patent/CZ302033B6/en
https://patents.google.com/patent/CZ302033B6/en
https://www.rsc.org/suppdata/d3/dt/d3dt03161f/d3dt03161f1.pdf
https://pdf.benchchem.com/14/Application_Notes_and_Protocols_for_N6_7_Dimethylquinoline_5_6_diamine_in_Organic_Synthesis.pdf
http://publications.rwth-aachen.de/record/839926/files/839926.pdf
https://www.benchchem.com/product/b1615803/docs#technical-guide-spectroscopic-profile-of-5-8-dimethylquinoline
https://www.benchchem.com/product/b1615803/docs#technical-guide-spectroscopic-profile-of-5-8-dimethylquinoline
https://www.benchchem.com/product/b1615803/docs#technical-guide-spectroscopic-profile-of-5-8-dimethylquinoline
https://www.benchchem.com/product/b1615803/docs#technical-guide-spectroscopic-profile-of-5-8-dimethylquinoline
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1615803?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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